Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Derivative: The initial step could involve the reaction of 4-phenylpiperazine with an appropriate alkylating agent to introduce the furan-2-yl group.
Carbamate Formation: The intermediate product can then be reacted with benzyl chloroformate under basic conditions to form the final carbamate compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbamate group can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: Various biochemical pathways depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(furan-2-yl)ethyl)carbamate
- Phenyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate
- Benzyl (2-(thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate
Uniqueness
Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
benzyl N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c28-24(30-19-20-8-3-1-4-9-20)25-18-22(23-12-7-17-29-23)27-15-13-26(14-16-27)21-10-5-2-6-11-21/h1-12,17,22H,13-16,18-19H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPXARHSBWBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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